molecular formula C17H27NO2 B1674261 ICI-118,551 CAS No. 72795-26-7

ICI-118,551

Cat. No.: B1674261
CAS No.: 72795-26-7
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-CJNGLKHVSA-N
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Description

It binds to the β2 subtype with at least 100 times greater affinity than to other subtypes of the beta adrenoceptor β1 or β3 . This compound is primarily used in scientific research to study the β2 adrenergic receptor and its related pathways.

Scientific Research Applications

Zenidolol (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Target of Action

ICI-118,551 is a highly selective antagonist for the β2 adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor .

Mode of Action

As a β2 adrenergic receptor antagonist, this compound blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on β2 adrenergic receptors . This blockade prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels, thereby inhibiting the downstream signaling cascade .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2 adrenergic receptor signaling pathway . By blocking the β2 adrenergic receptors, this compound inhibits the activation of adenylyl cyclase and the production of cAMP, a key second messenger in cellular signaling . This results in the modulation of various downstream effects, including the relaxation of smooth muscle in the airways and vasculature, and the inhibition of inflammatory mediator release from mast cells .

Pharmacokinetics

This suggests that this compound has good bioavailability and can exert its effects in the central nervous system as well as peripheral tissues .

Result of Action

This compound has been shown to decrease cell viability in certain types of tumors, such as hemangioblastomas, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hypoxic cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous catecholamines can compete with this compound for binding to β2 adrenergic receptors, potentially affecting the compound’s efficacy . Additionally, factors that affect the compound’s absorption, distribution, metabolism, and excretion can also influence its action and stability .

Biochemical Analysis

Biochemical Properties

ICI-118,551 is a selective β2 adrenergic receptor antagonist, binding to the β2 subtype with at least 100 times greater affinity than β1 or β3 subtypes . This compound interacts with β2 adrenergic receptors, inhibiting their activity. The binding of this compound to these receptors prevents the usual activation by endogenous catecholamines like adrenaline and noradrenaline, thereby blocking the downstream signaling pathways that would normally be activated by these receptors .

Cellular Effects

This compound has been shown to influence various cellular processes. In hemangioblastomas from von Hippel-Lindau disease, this compound decreases cell viability by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, reducing the activation of HIF-target genes and halting tumor-related angiogenic processes . Additionally, this compound inhibits voltage-gated Na+ channels and suppresses impulses of Merkel disc mechanoreceptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β2 adrenergic receptors, acting as an inverse agonist. This binding inhibits the constitutive activity of these receptors, reducing the activation of downstream signaling pathways . In hemangioblastomas, this compound impairs the nuclear internalization of HIF-1α, reducing the activation of hypoxia-responsive genes . This compound also inhibits voltage-gated Na+ channels in Merkel disc mechanoreceptors, suppressing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, when applied topically to the eyes of unanaesthetized rabbits, this compound causes a dose-dependent decrease in intraocular pressure that lasts for more than 6 hours . This indicates that the compound is relatively stable and has a prolonged effect in vivo. Additionally, this compound has been shown to decrease hemangioblastomas cell viability over time by triggering apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Common systemic doses used in rodent research are 0.5 or 1 mg/kg, although efficacy has been demonstrated at doses as low as 0.0001 mg/kg (100 ng/kg) in rhesus monkeys . Doses up to 20 mg/kg have been used without toxicity . In rabbits, topically applied this compound decreases intraocular pressure in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways related to β2 adrenergic receptors. By blocking these receptors, this compound reduces the activation of adenylate cyclase, thereby decreasing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) . This inhibition affects various metabolic processes, including lipolysis and glycogenolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier when dissolved in saline . This compound is also absorbed systemically when applied topically to the eyes, causing a decrease in intraocular pressure in both eyes . The distribution of this compound within tissues is influenced by its high affinity for β2 adrenergic receptors .

Subcellular Localization

This compound is localized to specific subcellular compartments where β2 adrenergic receptors are present. In cardiomyocytes, β2 adrenergic receptors are found on nuclear membranes, and this compound inhibits their activity even in the absence of an agonist . This subcellular localization allows this compound to exert its effects on nuclear signaling pathways and gene expression .

Preparation Methods

The synthesis of Zenidolol (hydrochloride) involves several steps, including the preparation of the base compound Zenidolol and its subsequent conversion to the hydrochloride salt. The synthetic route typically involves the reaction of specific precursors under controlled conditions to form the desired product. Industrial production methods often utilize large-scale chemical reactors and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Zenidolol (hydrochloride) undergoes various chemical reactions, including:

Comparison with Similar Compounds

Zenidolol (hydrochloride) is unique due to its high selectivity for the β2 adrenergic receptor. Similar compounds include:

Zenidolol (hydrochloride) stands out due to its high affinity and selectivity for the β2 adrenergic receptor, making it a valuable tool in research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol involves the protection of the hydroxyl group of 3-(propan-2-ylamino)-2-butanol, followed by the reaction with 7-methyl-2,3-dihydro-1H-inden-4-ol. The resulting product is then deprotected to obtain the final compound.", "Starting Materials": [ "3-(propan-2-ylamino)-2-butanol", "7-methyl-2,3-dihydro-1H-inden-4-ol", "Protecting reagent", "Deprotecting reagent" ], "Reaction": [ "Step 1: Protect the hydroxyl group of 3-(propan-2-ylamino)-2-butanol using a protecting reagent.", "Step 2: React the protected 3-(propan-2-ylamino)-2-butanol with 7-methyl-2,3-dihydro-1H-inden-4-ol in the presence of a coupling agent to obtain the protected intermediate.", "Step 3: Deprotect the intermediate using a deprotecting reagent to obtain the final product, 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol." ] }

CAS No.

72795-26-7

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1

InChI Key

VFIDUCMKNJIJTO-CJNGLKHVSA-N

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O

SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol
ICI 111,581
ICI 111581
ICI 118,551
ICI 118551
ICI 118551, hydrochloride
ICI-111581
ICI-118551

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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